molecular formula C17H18BrNO3S B2809968 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 950163-13-0

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2809968
CAS No.: 950163-13-0
M. Wt: 396.3
InChI Key: AWTORWDIMWSGAA-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C17H18BrNO3S and a molecular weight of 396.3 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methoxybenzyl group attached to a benzenesulfonamide core. It is typically used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves several steps. One common synthetic route includes the bromination of N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

3-bromo-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-16-9-5-13(6-10-16)12-19(15-7-8-15)23(20,21)17-4-2-3-14(18)11-17/h2-6,9-11,15H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTORWDIMWSGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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